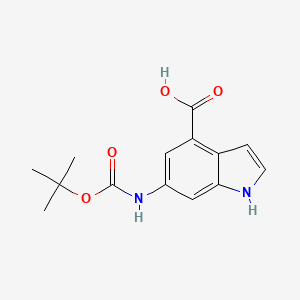

6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid

Description

Position of 6-((tert-Butoxycarbonyl)Amino)-1H-Indole-4-Carboxylic Acid in Indole Chemistry

Indole derivatives occupy a central role in organic chemistry due to their prevalence in natural products and pharmaceuticals. The incorporation of a tert-butoxycarbonyl (Boc) group at the 6-position and a carboxylic acid at the 4-position of the indole scaffold enhances the compound’s reactivity and selectivity. This configuration allows for sequential functionalization, enabling the synthesis of complex molecules such as kinase inhibitors and serotonin receptor modulators.

The Boc group’s steric bulk protects the amino functionality from undesired side reactions, while the carboxylic acid provides a handle for further derivatization. For example, the carboxylic acid can undergo coupling reactions to form amides or esters, facilitating its integration into larger molecular architectures.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₄ | |

| Molecular Weight | 318.37 g/mol | |

| CAS Number | 4571-12-4 | |

| Key Functional Groups | Boc-protected amino, carboxylic acid |

Historical Context of Boc-Protected Amino Indole Carboxylic Acids

The development of Boc-protected indole derivatives emerged alongside advancements in peptide synthesis during the mid-20th century. The Boc group, introduced by Leonidas Zervas in the 1960s, revolutionized amino acid protection by offering a balance between stability under basic conditions and ease of removal under acidic conditions. Early applications focused on synthesizing indole-containing alkaloids, but the discovery of Boc’s compatibility with indole nitrogen marked a turning point.

In the 1980s, researchers demonstrated that Boc protection could prevent indole ring alkylation during Friedel-Crafts reactions, enabling precise substitutions at the 4- and 6-positions. This breakthrough laid the groundwork for modern methods to synthesize this compound, often involving:

Importance in Medicinal Chemistry Research

This compound’s dual functionality makes it a linchpin in drug design. The Boc group ensures selective reactions at the carboxylic acid site, which is critical for constructing molecules with defined stereochemistry. Key applications include:

- Kinase Inhibitors : The indole scaffold mimics ATP-binding motifs, allowing the compound to act as a core structure for tyrosine kinase inhibitors.

- Peptide Mimetics : By coupling the carboxylic acid to amino acids, researchers create indole-peptide hybrids that enhance metabolic stability compared to natural peptides.

- Neuroactive Agents : Derivatives of this compound exhibit affinity for serotonin and dopamine receptors, aiding the development of antidepressants and antipsychotics.

Recent studies highlight its role in synthesizing PROTACs (proteolysis-targeting chimeras), where the indole core serves as a linker between target-binding and E3 ligase-recruiting modules.

Role in Heterocyclic Chemistry

The indole ring’s aromaticity and electron-rich nature enable diverse transformations. Key reactions involving this compound include:

- Electrophilic Substitution : The 5-position of the indole undergoes halogenation or nitration, facilitated by the electron-donating Boc group.

- Cross-Coupling Reactions : Suzuki-Miyaura couplings at the 4-position enable the introduction of aryl or heteroaryl groups.

- Decarboxylation : Thermal or photochemical decarboxylation yields Boc-protected tryptamine derivatives, valuable in natural product synthesis.

The compound’s versatility is exemplified in the synthesis of spirocyclic indolenines , where it acts as a precursor for intramolecular cyclizations.

Properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-8-6-10(12(17)18)9-4-5-15-11(9)7-8/h4-7,15H,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZJJEUIQUAFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid typically involves the protection of the amino group on the indole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process . Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Deprotection Reactions

The Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid), allowing the free amine to participate in further reactions, such as coupling with other carboxylic acids or amines to form peptides or other complex structures .

Condensation Reactions

This compound can undergo condensation reactions with various electrophiles, leading to the formation of more complex molecules:

-

Example Reaction:

This reaction utilizes acyl chlorides to introduce new carbon chains into the indole structure.

Reaction Mechanisms

The mechanisms of reactions involving this compound often include nucleophilic attack by the amino group on electrophilic centers, facilitated by the stability provided by the Boc protecting group:

-

Nucleophilic Attack : The nitrogen in the amino group acts as a nucleophile, attacking electrophilic centers in acylation reactions.

-

Formation of Tetrahedral Intermediates : During acylation or amidation, tetrahedral intermediates are formed, which can collapse to yield the final product.

Influence of Substituents

The presence of substituents on the indole ring significantly affects reactivity and selectivity in these reactions. For instance, electron-withdrawing groups can enhance nucleophilicity at certain positions, while electron-donating groups may stabilize intermediates .

Scientific Research Applications

6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of indole-based biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions . This selective protection and deprotection strategy is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs include:

- Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate (): Differs by a methyl ester instead of a carboxylic acid.

- Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) (): A more complex pyrrole-indole hybrid with two indole substituents.

- Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(5-methoxy-1-methyl-1H-indol-3-yl)-4-[(5-methoxy-1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10e) (): Features methoxy-substituted indole rings.

Table 1: Comparative Physical and Spectroscopic Data

Spectroscopic Distinctions

- IR Spectroscopy :

- NMR Spectroscopy :

Research Implications and Gaps

- Applications : Indole derivatives are pivotal in drug discovery (e.g., kinase inhibitors, serotonin analogs). The carboxylic acid variant could serve as a precursor for bioactive molecules, while pyrrole-indole hybrids like 10a–e may have unexplored pharmacological properties .

- Limitations: Direct data on this compound are scarce; comparisons rely on structural analogs.

Biological Activity

6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid (CAS No. 948015-63-2) is a compound characterized by its indole ring structure, which is prevalent in many biologically active molecules. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality enhances its utility in organic synthesis and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H16N2O4

- Molecular Weight : 276.29 g/mol

- CAS Number : 948015-63-2

The mechanism of action for this compound primarily involves:

- Protection of the Amino Group : The Boc group prevents unwanted side reactions during synthetic processes. Under acidic conditions, this group can be selectively removed to expose the free amino group for further reactions.

- Reactivity : The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile in synthesizing other biologically relevant molecules .

Anticancer Properties

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance:

- Indole Derivatives : Indole-based compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as HeLa and A549 cells .

Enzyme Inhibition

This compound has shown potential in biochemical research:

- Enzyme Targeting : It is utilized in studies related to enzyme inhibition, particularly in pathways associated with cancer and neurodegenerative diseases. This includes its role as a precursor in synthesizing inhibitors for specific enzymes involved in disease progression .

Neuroprotective Effects

Indole derivatives have been linked to neuroprotective activities:

- Neurodegenerative Disease Research : Compounds similar to this compound are being explored for their potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases like Alzheimer's and Parkinson's .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other indole derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 6-Aminoindole-4-carboxylic acid | Indole | Anticancer activity against various cell lines |

| N-(tert-butoxycarbonyl)-6-aminohexanoic acid | Aliphatic chain | Used in peptide synthesis and drug formulation |

| 1H-Indole derivatives | Indole | Enzyme inhibition and potential neuroprotective effects |

Case Studies and Research Findings

Several studies have highlighted the biological relevance of indole derivatives:

- Anticancer Activity Study : A study demonstrated that indole derivatives exhibited significant cytotoxic effects against HeLa cells, with IC50 values ranging from 22–52 μM .

- Enzyme Inhibition Research : Research into enzyme inhibitors derived from indoles has shown promise in targeting pathways related to cancer metastasis and neurodegeneration .

- Pharmaceutical Development : The compound serves as an intermediate in synthesizing novel pharmaceuticals aimed at treating diseases such as cancer and neurological disorders .

Q & A

Q. Table 1. Comparative Synthesis Conditions for Boc Protection

| Condition | Reagents/Solvents | Temperature | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Boc₂O, THF, NaHCO₃ | Boc₂O (1.1 eq), THF/H₂O | Reflux | 78 | 97 | |

| Boc₂O, DMAP, DCM | Boc₂O (1.2 eq), DMAP | 0°C → RT | 85 | 95 |

Q. Table 2. Analytical Parameters for Structural Confirmation

| Technique | Key Observations | Diagnostic Criteria |

|---|---|---|

| ¹H NMR (400 MHz, DMSO) | tert-Butyl singlet at δ 1.4 ppm | Integration ratio (9H for Boc) |

| LC-MS (ESI+) | [M+H]+ = 307.1 (C₁₄H₁₈N₂O₄) | Absence of [M+H]+ = 207.1 (de-Boc) |

| IR (ATR) | C=O stretches at 1705 cm⁻¹ (acid), 1689 cm⁻¹ (Boc) | Peak separation ≥15 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.